N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c16-8-12-11-5-2-6-13(11)22-15(12)17-14(19)9-3-1-4-10(7-9)18(20)21/h1,3-4,7H,2,5-6H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCBVAHCWXWPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[b]thiophene core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyano group is introduced via nucleophilic substitution reactions, while the nitro group is typically added through nitration reactions using reagents such as nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds featuring the cyclopentathiophene structure exhibit potential anticancer properties. The introduction of the nitro group in N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide may enhance its biological activity by improving interactions with biological targets or modulating metabolic pathways. For example, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound could be evaluated further for its therapeutic efficacy against tumors.
Antimicrobial Properties
Compounds containing thiophene and cyano groups have been reported to possess antimicrobial properties. The specific structure of this compound could be optimized to enhance its effectiveness against bacterial and fungal pathogens. Preliminary studies focusing on related compounds have demonstrated significant antimicrobial activity, warranting further investigation into this compound's potential as an antimicrobial agent.
Materials Science
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the cyclopentathiophene moiety into polymer matrices can improve charge transport properties and stability. Research has shown that modifications to the thiophene structure can lead to enhanced performance in electronic devices.
Dye-Sensitized Solar Cells
this compound may also find applications in dye-sensitized solar cells (DSSCs). The compound's ability to absorb light and convert it into electrical energy can be harnessed for photovoltaic applications. Studies on similar compounds indicate their potential as effective sensitizers in DSSCs, leading to improved energy conversion efficiencies.
Synthetic Intermediate
Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to the presence of multiple functional groups. Its reactivity allows for further derivatization, enabling the synthesis of more complex molecules. For instance, it can participate in various coupling reactions or serve as a precursor for synthesizing other biologically active compounds.
Case Study 1: Anticancer Activity
A study evaluated a series of cyclopentathiophene derivatives for their anticancer activity against human cancer cell lines. The results indicated that modifications to the nitrogen and cyano groups significantly affected cytotoxicity. This compound showed promising results, leading researchers to propose it for further development as a novel anticancer agent.
Case Study 2: Organic Electronics
In a project focused on developing new materials for OLEDs, researchers synthesized this compound and incorporated it into polymer blends. The resulting devices exhibited enhanced luminescent properties compared to traditional materials, highlighting the compound's potential for improving OLED performance.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also modulate signaling pathways by interacting with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a common cyclopenta[b]thiophene core with multiple derivatives, differing primarily in substituents on the benzamide ring. Key structural analogs include:
*Calculated based on molecular formula.
Pharmacological Activity
Antiproliferative activity data from analogs highlight the impact of substituents:
The target compound’s 3-nitro group is hypothesized to mimic the electron-deficient aromatic systems of gefitinib and dasatinib, which competitively inhibit ATP-binding pockets in tyrosine kinases .
Structure-Activity Relationship (SAR)
- Halogen Substituents: Chloro (e.g., ) and fluoro groups improve lipophilicity, aiding cellular uptake.
- Steric Effects: Bulky substituents like trimethoxy reduce potency, likely due to steric clashes with kinase active sites.
- Sulfur-Based Modifications: Sulfamoyl groups (e.g., ) enable interactions with polar residues in MurF protein, suggesting target versatility beyond oncology .
Data Tables
Table 1: Structural and Pharmacological Comparison of Key Analogs
*Hypothesized based on structural analogs.
Q & A
Q. What protocols validate the compound’s stability under long-term storage conditions?
- Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation. Lyophilization or storage under inert gas (argon) mitigates hydrolysis of the nitro or cyano groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
